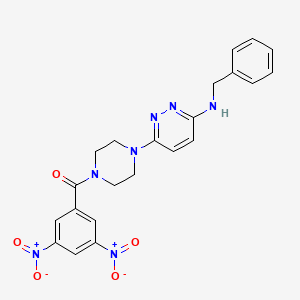
(4-(6-(Benzylamino)pyridazin-3-yl)piperazin-1-yl)(3,5-dinitrophenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-(6-(Benzylamino)pyridazin-3-yl)piperazin-1-yl)(3,5-dinitrophenyl)methanone is a useful research compound. Its molecular formula is C22H21N7O5 and its molecular weight is 463.454. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound (4-(6-(Benzylamino)pyridazin-3-yl)piperazin-1-yl)(3,5-dinitrophenyl)methanone is a complex organic molecule belonging to the class of pyridazine derivatives. Known for their diverse pharmacological activities, pyridazine derivatives have been studied extensively for applications in medicinal chemistry. This article focuses on the biological activity of this specific compound, highlighting its synthesis, mechanism of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is C22H22N6O3 with a molecular weight of 418.45 g/mol . The compound features several functional groups that contribute to its biological activity, including a piperazine ring and a dinitrophenyl moiety.
| Property | Value |
|---|---|
| Molecular Weight | 418.45 g/mol |
| Molecular Formula | C22H22N6O3 |
| LogP | 2.8759 |
| Polar Surface Area | 85.537 Ų |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 8 |
Synthesis
The synthesis of this compound involves multiple steps:
- Formation of the Pyridazine Core : This is achieved through reactions involving hydrazine and diketones.
- Introduction of the Benzylamino Group : Nucleophilic substitution reactions are used to incorporate the benzylamino group.
- Formation of the Piperazine Ring : The piperazine structure is formed by reacting an intermediate with piperazine.
- Attachment of the Dinitrophenyl Moiety : This final step involves condensation reactions leading to the complete structure.
Pharmacological Properties
Research indicates that compounds similar to this compound exhibit a range of biological activities:
- Antimicrobial Activity : Pyridazine derivatives have shown efficacy against various bacterial and fungal strains.
- Antitumor Activity : Studies have reported anticancer properties, particularly in inhibiting tumor cell proliferation.
- Enzyme Inhibition : The compound may act as an inhibitor for enzymes such as monoamine oxidase (MAO), which is significant in neurodegenerative diseases.
The mechanism by which this compound exerts its biological effects involves:
- Enzyme Binding : It binds to specific enzymes, inhibiting their activity and modulating metabolic pathways.
- Receptor Interaction : The compound may interact with cellular receptors, influencing signal transduction processes.
- Gene Expression Modulation : It can affect gene transcription by interacting with transcription factors.
Case Studies
- Antitumor Activity Study : A study evaluated the cytotoxic effects of various pyridazine derivatives on cancer cell lines, demonstrating that this compound significantly inhibited cell growth at concentrations as low as 10 µM .
- Enzyme Inhibition Study : Another investigation focused on the inhibition of MAO-A and MAO-B by related compounds. Results indicated that certain derivatives exhibited IC50 values in the nanomolar range, suggesting high potency as potential therapeutic agents for neurodegenerative diseases .
Propiedades
IUPAC Name |
[4-[6-(benzylamino)pyridazin-3-yl]piperazin-1-yl]-(3,5-dinitrophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N7O5/c30-22(17-12-18(28(31)32)14-19(13-17)29(33)34)27-10-8-26(9-11-27)21-7-6-20(24-25-21)23-15-16-4-2-1-3-5-16/h1-7,12-14H,8-11,15H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCAMXRFEYDQRQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)NCC3=CC=CC=C3)C(=O)C4=CC(=CC(=C4)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N7O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














